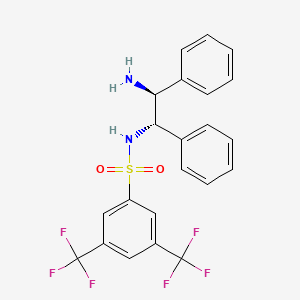

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

Description

Enantioselective Transfer Hydrogenation Mechanisms

Ligand Design and Outer-Sphere Hydrogen Transfer

The efficacy of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide in transfer hydrogenation (TH) stems from its ability to stabilize key intermediates in outer-sphere mechanisms. Studies on analogous ruthenium-TsDPEN complexes reveal that the sulfonamide’s chiral 1,2-diphenylethylenediamine framework facilitates a syn-coplanar alignment between the NH group and the metal-hydride bond, optimizing hydride transfer to prochiral ketones. This geometry ensures a lock-and-key interaction with substrates, where the trifluoromethyl groups preorganize the catalyst-substrate complex through weak C–F···π interactions, as observed in Hammett analyses of related iridium catalysts.

The electron-withdrawing trifluoromethyl substituents lower the electron density at the sulfonamide nitrogen, enhancing the Lewis acidity of the metal center. This electronic modulation accelerates the formation of the metal-hydride intermediate, a rate-determining step in TH cycles. For instance, manganese complexes bearing similar NN-ligands achieve turnover numbers (TON) up to 17,200 in ketone reductions, underscoring the scalability of this design principle.

Dynamic Kinetic Resolution of α-Hydroxyketones

Synergy Between Chemo- and Biocatalysts

In dynamic kinetic resolution (DKR) of racemic α-hydroxyketones, this compound serves as a racemization catalyst, enabling near-quantitative conversion to enantiopure alcohols. The sulfonamide’s strong Brønsted basicity facilitates proton abstraction at the α-carbon of the substrate, inducing rapid keto-enol tautomerization. When paired with immobilized lipases, this dual catalytic system overcomes the 50% yield limitation of kinetic resolution, achieving enantiomeric excess (ee) values >99% in model reactions.

Key operational parameters include:

- Temperature : Optimal activity occurs between 40–60°C, balancing enzyme stability and racemization kinetics.

- Solvent Systems : Biphasic toluene/water mixtures enhance compatibility between hydrophobic sulfonamide catalysts and hydrophilic enzymes.

- Water Activity (aw) : Maintaining aw < 0.5 prevents enzyme denaturation while allowing sufficient proton mobility for racemization.

Substrate Scope and Limitations

The catalyst exhibits broad applicability to aryl- and alkyl-substituted α-hydroxyketones, though sterically hindered substrates (e.g., 2,2-dimethyl-1-hydroxypropan-1-one) require elevated temperatures (70°C) for efficient racemization. Competitive O-sulfonation of the hydroxyl group is mitigated by the electron-deficient nature of the 3,5-bis(trifluoromethyl)benzenesulfonyl moiety, which reduces nucleophilic attack at sulfur.

Stereodirecting Effects of Trifluoromethyl Substituents

Electronic Modulation of Catalyst Performance

The 3,5-bis(trifluoromethyl) groups exert a dual stereodirecting influence:

- Electron-Withdrawing Inductive Effect : Lowers the energy of the transition state by stabilizing developing negative charge during hydride transfer, as evidenced by a sixfold rate enhancement in iridium-catalyzed imine reductions when replacing electron-donating NMe2 with CF3 substituents.

- Conformational Rigidity : Perfluorinated aryl rings restrict rotation around the S–N bond, enforcing a C2-symmetric ligand geometry that minimizes competing diastereomeric pathways.

Steric Guidance in Substrate Binding

Comparative studies of CF3- versus CH3-substituted sulfonamides reveal enhanced enantioselectivity (Δee = 15–20%) in the hydrogenation of bulky ketones like 2-naphthylacetophenone. This arises from the trifluoromethyl groups’ van der Waals radius (2.7 Å vs. 2.0 Å for CH3), which creates a well-defined chiral pocket that discriminates between substrate enantiomers.

Properties

IUPAC Name |

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F6N2O2S/c23-21(24,25)16-11-17(22(26,27)28)13-18(12-16)33(31,32)30-20(15-9-5-2-6-10-15)19(29)14-7-3-1-4-8-14/h1-13,19-20,30H,29H2/t19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYJWNCRIROFLD-PMACEKPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant biological activity attributed to its sulfonamide functional group and structural features. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

- Molecular Formula : CHFNOS

- Molecular Weight : 488.45 g/mol

- CAS Number : 313342-22-2

Functional Groups

The presence of the sulfonamide group is critical for the compound's biological activity, particularly in inhibiting bacterial growth and potentially affecting other biological pathways.

Antibacterial Properties

Sulfonamides are well-known for their antibacterial effects, primarily through the inhibition of bacterial folate synthesis. This compound exhibits similar properties by targeting enzymes involved in folate metabolism. This mechanism is crucial for the development of new antibacterial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The trifluoromethyl groups enhance lipophilicity and may improve interactions with biological targets involved in inflammatory pathways.

Potential Applications in Cancer Therapy

Research indicates that this compound could be explored as a potential therapeutic agent in cancer treatment. The structural features of the compound allow for interactions with specific cellular pathways that may inhibit tumor growth.

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic pathways that allow for high-purity production suitable for biological testing. The ability to modify the sulfonamide structure can lead to derivatives with enhanced biological activity.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate these interactions.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the specificity and potency of this compound. Table 1 summarizes key findings from various studies:

Scientific Research Applications

Medicinal Chemistry

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide exhibits potential therapeutic applications due to its ability to interact with biological targets:

- Antibacterial Activity : The sulfonamide moiety allows for inhibition of bacterial growth by disrupting folate synthesis pathways. This mechanism is similar to that of traditional sulfonamide antibiotics.

- Cancer Therapy : Preliminary studies suggest that this compound may have applications in cancer treatment due to its structural features that allow for selective targeting of cancer cells. Ongoing research focuses on its efficacy against various cancer types .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses positions it as a candidate for developing new anti-inflammatory agents.

Pharmacological Studies

Research into the pharmacological aspects of this compound includes:

- Binding Affinity Studies : Investigations into the compound's interaction with enzymes involved in folate metabolism are crucial for understanding its mechanism of action. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) are commonly employed .

- Structure-Activity Relationship (SAR) : Studies aim to elucidate how variations in the compound's structure influence its biological activity. This knowledge is essential for optimizing the compound for therapeutic use .

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic pathways that allow for high-purity production suitable for biological testing. Modifications can lead to derivatives with enhanced activity or selectivity against specific targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Counterpart

N-((1R,2R)-2-Amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (CAS 1020665-67-1)

- Applications: Both enantiomers are used in asymmetric synthesis, but their efficacy varies depending on the target reaction’s stereochemical requirements .

| Parameter | (1S,2S)-Isomer | (1R,2R)-Isomer |

|---|---|---|

| CAS No. | 313342-22-2 | 1020665-67-1 |

| Molecular Formula | C22H18F6N2O2S | C22H18F6N2O2S |

| Molecular Weight (g/mol) | 488.45 | 488.45 |

| Purity | 97% (99% ee) | 97% (99% ee) |

Trifluoromethyl Substitution Variants

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 410096-73-0)

- Key Differences :

- Substituent Position : A single trifluoromethyl group at the 4-position reduces electron-withdrawing effects compared to the 3,5-bis(trifluoromethyl) analog.

- Molecular Weight : Lower (440.44 g/mol) due to fewer fluorine atoms.

- Reactivity : Reduced electrophilicity may decrease catalytic activity in reactions requiring strong electron-deficient aromatic systems .

| Parameter | 3,5-bis(CF3) | 4-CF3 |

|---|---|---|

| CAS No. | 313342-22-2 | 410096-73-0 |

| Molecular Formula | C22H18F6N2O2S | C21H18F3N2O2S |

| Molecular Weight (g/mol) | 488.45 | 440.44 |

Thiourea Analogs

1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea (CAS 7436-37-7)

- Key Differences: Functional Group: Thiourea replaces sulfonamide, enabling stronger hydrogen-bond donor capacity and metal coordination. Applications: Preferred in anion-binding catalysis or metal-ligand systems due to thiourea’s chelating properties .

| Parameter | Sulfonamide | Thiourea |

|---|---|---|

| CAS No. | 313342-22-2 | 7436-37-7 |

| Molecular Formula | C22H18F6N2O2S | C23H19F6N3S |

| Molecular Weight (g/mol) | 488.45 | 499.48 |

Extended-Structure Derivatives

N-[(1S,2S)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide (CAS 1448608-06-7)

- Key Differences: Structural Complexity: Addition of a dimethylaminocyclohexyl-thioxomethyl group increases molecular weight (672.75 g/mol) and introduces tertiary amine functionality. Applications: Enhanced binding to biological targets (e.g., kinases) or use in multi-component catalytic systems .

| Parameter | Parent Compound | Extended Derivative |

|---|---|---|

| CAS No. | 313342-22-2 | 1448608-06-7 |

| Molecular Formula | C22H18F6N2O2S | C31H34F6N4O2S2 |

| Molecular Weight (g/mol) | 488.45 | 672.75 |

Physicochemical and Functional Insights

- Electron-Withdrawing Effects: The 3,5-bis(trifluoromethyl) motif stabilizes negative charges, making the sulfonamide a better leaving group in nucleophilic reactions compared to monosubstituted analogs .

- Stereochemical Rigidity : The (1S,2S) configuration provides a well-defined chiral environment, critical for enantioselective catalysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-((1S,2S)-2-Amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a chiral 1,2-diphenylethylenediamine derivative with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) using design-of-experiment (DoE) approaches. For example, use dichloromethane or THF as solvents at 0–25°C with triethylamine as a base. Monitor progress via TLC or LC-MS to ensure complete sulfonamide bond formation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Employ a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm stereochemistry and functional groups.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₃₁H₃₄F₆N₄O₂S₂, MW 672.75) .

- HPLC with chiral columns to ensure enantiomeric purity, critical given the (1S,2S) configuration .

Q. What are the key stability considerations for storing and handling this sulfonamide derivative?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent degradation. Avoid exposure to moisture, strong oxidizers, or acidic/basic conditions. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during synthesis?

- Methodology : If unexpected stereoisomers arise, use X-ray crystallography to unambiguously determine the crystal structure. Compare experimental data (e.g., dihedral angles of the 1,2-diphenylethyl group) with computational models (DFT or molecular mechanics). For dynamic systems, employ variable-temperature NMR to study conformational equilibria .

Q. What computational strategies are effective for predicting the bioactivity or binding affinity of this compound?

- Methodology : Perform molecular docking using crystal structures of target proteins (e.g., sulfonamide-binding enzymes like carbonic anhydrases). Parameterize the trifluoromethyl groups accurately in force fields (e.g., CHARMM or AMBER) due to their electronegativity and steric effects. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers design experiments to probe the role of the trifluoromethyl groups in pharmacological activity?

- Methodology : Synthesize analogs with substituent variations (e.g., replacing CF₃ with CH₃ or Cl) and compare their:

- Lipophilicity (via logP measurements).

- Metabolic stability (using liver microsome assays).

- Target binding kinetics (SPR or radioligand displacement assays).

Statistical analysis (ANOVA) identifies significant activity differences attributable to CF₃ groups .

Q. What advanced techniques are suitable for studying degradation products under oxidative stress?

- Methodology : Use LC-QTOF-MS/MS to identify degradation products. Simulate oxidative conditions (e.g., H₂O₂ or UV light exposure) and compare fragmentation patterns with in silico predictions (e.g., Mass Frontier software). For mechanistic insights, employ electron paramagnetic resonance (EPR) to detect radical intermediates .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodology : Systematically test solubility in solvents (e.g., DMSO, ethanol, buffers) using nephelometry or UV-vis spectroscopy. Control for factors like pH, ionic strength, and temperature. Cross-validate with computational solubility predictors (e.g., COSMO-RS) while accounting for batch-to-batch variability in crystallinity .

Q. What experimental controls are critical when assessing this compound’s cytotoxicity in cell-based assays?

- Methodology : Include:

- Vehicle controls (e.g., DMSO at equivalent concentrations).

- Positive controls (e.g., staurosporine for apoptosis).

- Metabolic inhibitors (e.g., cyclosporin A for P-gp efflux effects).

Use orthogonal assays (MTT, ATP-lite, and live/dead staining) to confirm results and rule out assay-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.